molecular formula C22H23N3O B2769092 2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide CAS No. 2034482-37-4

2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide

Cat. No.: B2769092
CAS No.: 2034482-37-4
M. Wt: 345.446
InChI Key: RFEZSNXMEFRLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide is a chemical compound provided for research use with the CAS registry number 2034482-37-4 . Its molecular formula is C22H23N3O, corresponding to a molecular weight of approximately 345.44 g/mol . The compound features a topologically polar surface area of 54.9 Ų . Researchers can acquire this compound from suppliers such as Life Chemicals, with various quantities available for research purposes . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-2-20(18-9-5-3-6-10-18)22(26)23-14-13-17-15-24-21(25-16-17)19-11-7-4-8-12-19/h3-12,15-16,20H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEZSNXMEFRLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Alkylation: The pyrimidine derivative is then alkylated using a suitable alkyl halide to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated pyrimidine with a phenyl-substituted butanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the phenyl rings.

Scientific Research Applications

2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacopeial Standards

Compounds m , n , and o from Pharmacopeial Forum (2017) share the butanamide scaffold but differ in stereochemistry and substituents. For example:

  • m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
  • o: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

Key Differences :

  • The target compound lacks the hydroxyhexan and tetrahydro-pyrimidinone groups present in m/n/o, which may reduce conformational flexibility or hydrogen-bonding capacity.
  • The dimethylphenoxy and diphenylhexan substituents in m/n/o suggest enhanced hydrophobicity compared to the target compound’s simpler phenyl-pyrimidine system .
CTPS1 Inhibitors from Patent Literature

The patent-published compound N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (2025) shares a butanamide core but includes a chloropyridinylphenyl group and a cyclopropanesulfonamido-pyrimidine moiety.

Key Differences :

  • The chloropyridine and sulfonamido groups in the patent compound likely enhance its specificity for CTPS1, a target in proliferative diseases, whereas the target compound’s unsubstituted phenyl-pyrimidine may favor neurological targets .
  • The cyclopropane ring in the patent compound could improve metabolic stability compared to the target compound’s ethyl linker .

Functional Comparison with Mechanistically Related Compounds

NMDA Receptor Antagonists (Bicycloheptane-Based Analogs)

details bicycloheptane-based NMDA antagonists (e.g., 5a : 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine).

Parameter Target Compound Compound 5a Memantine
Receptor Affinity Not reported 1–10 µM (IC50) ~1 µM (serum)
Neuroprotection Not tested High (in vivo) Moderate
Toxicity (MDCK IC50) Not tested ~200 µM ~300 µM

Key Insights :

  • The target compound’s phenyl-pyrimidine group may mimic the bicycloheptane scaffold’s hydrophobic interactions with NMDA receptors, but its lack of a piperidine/morpholine substituent (as in 5a /5c ) could reduce binding potency .
  • Memantine’s lower toxicity (IC50 ~300 µM) suggests a wider therapeutic window than 5a , though structural optimization of the target compound might improve safety .
Neurotransmitter Release Enhancers (Linopirdine Analogs)

highlights linopirdine and its anthracenone analogs (XE991, DMP 543), which enhance acetylcholine release via K+ channel blockade.

Parameter Target Compound XE991 Linopirdine
EC50 ([3H]ACh Release) Not reported 490 nM 4.2 µM
Duration of Action Not tested >60 min <60 min
Mechanism Unclear K+ channel blockade K+ channel blockade

Key Insights :

  • The target compound’s pyrimidine ring is structurally distinct from linopirdine’s indolinone core, suggesting different mechanistic pathways.
  • XE991’s superior potency and duration highlight the impact of fluorinated pyridinylmethyl groups, a feature absent in the target compound .

Biological Activity

2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a pyrimidine ring and multiple phenyl groups, which may contribute to its interaction with various biological targets.

The molecular formula of this compound is C22H23N3OC_{22}H_{23}N_{3}O with a molecular weight of 345.4 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC22H23N3O
Molecular Weight345.4 g/mol
CAS Number2034482-37-4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : Achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
  • Alkylation : The pyrimidine derivative is alkylated using an appropriate alkyl halide to introduce the ethyl group.
  • Amidation : The final step involves reacting the alkylated pyrimidine with phenyl-substituted butanoyl chloride in the presence of a base like triethylamine to form the desired amide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects, including potential anticancer and antimicrobial properties .

Anticancer Activity

Research indicates that compounds similar in structure to this compound may exhibit significant cytotoxic effects against cancer cell lines. For example, studies have shown that derivatives with similar moieties can induce apoptosis in tumor cells by targeting the Bcl-2 family proteins, which play a crucial role in regulating apoptosis .

A comparative study evaluated the antiproliferative activity of various compounds on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma). The results demonstrated that certain derivatives exhibited IC50 values below 10 μM, indicating potent cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, there is ongoing investigation into the antimicrobial potential of this compound. Similar amide derivatives have been shown to possess antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such effects.

Case Studies

  • Cytotoxicity Assays : A study assessed the cytotoxic effects of structurally related compounds on cancer cell lines, revealing significant inhibition of cell growth at low concentrations (IC50 values ranging from 5 to 15 μM). The mechanism was linked to cell cycle arrest and apoptosis induction via mitochondrial pathways .
    CompoundCell LineIC50 (μM)
    Compound AHT-29<10
    Compound BM21<10
    Compound CMCF7<10
  • Antimicrobial Evaluation : Preliminary studies have indicated that similar compounds show promise as antimicrobial agents, with effective concentrations inhibiting bacterial growth at sub-micromolar levels. These findings warrant further exploration into the specific mechanisms involved.

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. For example, coupling 2-phenylpyrimidin-5-amine with a bromoethyl intermediate via nucleophilic substitution, followed by amidation with 2-phenylbutanoyl chloride. Solid-phase peptide synthesis (SPPS) or HATU-mediated coupling can improve yield and purity . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) are critical to achieve >95% purity. LC-MS and NMR should validate structural integrity .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

  • NMR : 1H^1H- and 13C^{13}C-NMR can resolve aromatic protons (δ 7.2–8.5 ppm for pyrimidine/phenyl groups) and amide protons (δ 6.5–7.0 ppm).
  • X-ray crystallography : Used to determine dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), critical for conformational analysis .
  • HRMS : Confirms molecular formula (e.g., C25_{25}H24_{24}N3_3O requires m/z 382.1919).

Intermediate-Level Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. LC-MS/MS quantifies parent compound and metabolites .
  • Photostability : Expose to UV light (λ = 254 nm) and track changes in UV-Vis spectra.

Q. What computational methods are suitable for predicting biological targets?

  • Molecular docking : Use AutoDock Vina to screen against targets like Kv7.2 channels (PDB ID: 6CN1) or kinases. Prioritize binding poses with ΔG < −8 kcal/mol .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the pyrimidine ring) using Schrödinger’s Phase.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for Kv7.2 inhibition ) and controls (e.g., retigabine as a positive modulator).
  • Dose-response curves : Calculate IC50_{50} values across ≥3 independent replicates.
  • Off-target screening : Employ panels like Eurofins’ CEREP to rule out nonspecific binding.

Q. What in vivo models are appropriate for assessing pharmacokinetics and efficacy?

  • Pharmacokinetics : Administer the compound intravenously/orally to Sprague-Dawley rats (3 mg/kg). Collect plasma at intervals (0.5–24 h) for LC-MS analysis. Key parameters: T1/2T_{1/2}, CmaxC_{\text{max}}, bioavailability .
  • Efficacy models :
    • Neuropathic pain : Chronic constriction injury (CCI) model in mice. Measure mechanical allodynia (von Frey test) post-dose.
    • Anticancer activity : Xenograft models (e.g., HCT-116 colon cancer) with biweekly tumor volume measurements.

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at C-5 to enhance target affinity.
  • Amide linker : Replace butanamide with cyclopropanecarboxamide to improve metabolic stability.
  • Ethyl spacer : Shorten to a methyl group to assess steric effects on target binding .

Methodological Challenges

Q. How should researchers address low solubility in aqueous buffers?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations (e.g., Captisol®).
  • Salt formation : Synthesize hydrochloride or mesylate salts.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

Q. What strategies validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment.
  • BRET/FRET : Use biosensors to quantify real-time modulation of ion channels (e.g., Kv7.2) .

Data Reproducibility

  • Open-source protocols : Share synthetic procedures on platforms like ChemRxiv.
  • Deposit crystallographic data : Submit to the Cambridge Structural Database (CSD) with accession codes .
  • Negative results reporting : Publish inactive analogs to guide SAR.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.